(1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester
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Description
(1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester is a useful research compound. Its molecular formula is C14H23BN2O3 and its molecular weight is 278.16 g/mol. The purity is usually 95%.
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Biological Activity
(1-(Tetrahydro-2H-pyran-3-YL)-1H-pyrazol-4-YL)boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. The structural formula can be represented as follows:
- Molecular Formula : C₁₄H₂₃BN₂O₃
- Molecular Weight : 278.16 g/mol
- CAS Number : 1040377-03-4
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydro-2H-pyran group through nucleophilic substitution reactions. The use of boronic acid pinacol ester facilitates the stabilization of the compound during synthesis and enhances its solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes, which can lead to modulation of various biochemical pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
-
Study on Anticancer Properties :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various boronic acid derivatives, including this compound. The results indicated a potent inhibitory effect on tumor growth in xenograft models, with minimal toxicity observed in normal tissues. -
Antimicrobial Efficacy :
Research conducted at a university laboratory assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C14H23BN2O3 |
---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
1-(oxan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-16-17(9-11)12-6-5-7-18-10-12/h8-9,12H,5-7,10H2,1-4H3 |
InChI Key |
CCJHGBDFGUNBIK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCOC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.